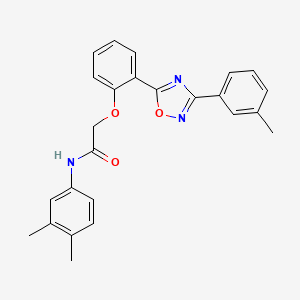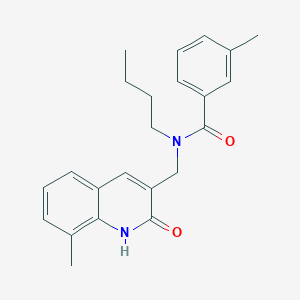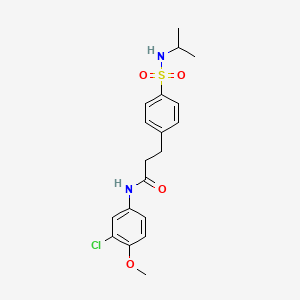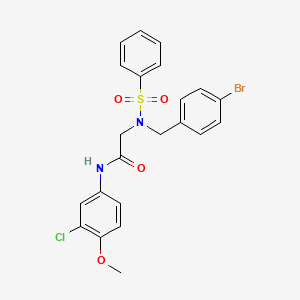
N-(3,4-dimethylphenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, commonly known as DMOAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMOAA is a derivative of 1,2,4-oxadiazole, which is a heterocyclic compound that has been extensively studied for its biological and pharmacological properties.
Mechanism of Action
The mechanism of action of DMOAA is not fully understood, but it is believed to involve the inhibition of enzymes and modulation of protein-protein interactions. DMOAA has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. DMOAA has also been shown to modulate protein-protein interactions, which has potential applications in the development of novel therapeutics.
Biochemical and Physiological Effects
DMOAA has been shown to have various biochemical and physiological effects, including inhibition of enzymes, modulation of protein-protein interactions, and anticancer and antimicrobial properties. DMOAA has been shown to inhibit the activity of various enzymes, which has potential applications in the treatment of diseases such as Alzheimer's and Parkinson's. DMOAA has also been shown to modulate protein-protein interactions, which has potential applications in the development of novel therapeutics. Additionally, DMOAA has been shown to have anticancer and antimicrobial properties, which has potential applications in the treatment of cancer and infectious diseases.
Advantages and Limitations for Lab Experiments
The advantages of using DMOAA in lab experiments include its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. DMOAA is a versatile compound that can be used as a building block in the synthesis of novel materials and as a potential therapeutic agent. However, the limitations of using DMOAA in lab experiments include its complex synthesis process and limited availability, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for the study of DMOAA, including the development of novel therapeutics, the synthesis of novel materials, and the investigation of its biological and pharmacological properties. One potential direction is the development of DMOAA-based therapeutics for the treatment of diseases such as Alzheimer's and Parkinson's. Another potential direction is the synthesis of novel materials using DMOAA as a building block. Finally, further investigation of the biological and pharmacological properties of DMOAA could lead to the discovery of new applications in various fields.
Synthesis Methods
The synthesis of DMOAA is a complex process that involves several steps. The most common method for synthesizing DMOAA is through the reaction of 3,4-dimethylphenylhydrazine with 2-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid chloride, followed by the reaction with 2-(2-phenoxyphenoxy)acetic acid. The final product is obtained after purification and characterization using various analytical techniques.
Scientific Research Applications
DMOAA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, DMOAA has been investigated for its anticancer, antimicrobial, and antifungal properties. In biochemistry, DMOAA has been studied for its ability to inhibit enzymes and modulate protein-protein interactions. In materials science, DMOAA has been explored for its potential use as a building block in the synthesis of novel materials.
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-16-7-6-8-19(13-16)24-27-25(31-28-24)21-9-4-5-10-22(21)30-15-23(29)26-20-12-11-17(2)18(3)14-20/h4-14H,15H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWZAWRLSLPRNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7694119.png)



![5-[(2,6-dimethylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7694144.png)

![3-(3-methoxyphenyl)-5-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7694172.png)

![2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B7694192.png)



